2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with benzylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Trifluoromethylphenyl Group: The final step involves the acylation of the indole derivative with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound can participate in substitution reactions, especially at the benzylsulfonyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to indole-2,3-dione derivatives, while reduction of the sulfonyl group can yield benzylthiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is studied for its potential as a building block in organic synthesis
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its indole ring is a common motif in many natural products and pharmaceuticals, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its structure suggests it may interact with biological targets such as enzymes and receptors, making it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in the development of agrochemicals and pharmaceuticals due to its ability to enhance the biological activity and stability of compounds.
Mechanism of Action
The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzylsulfonyl group may enhance the compound’s binding affinity, while the trifluoromethyl group can increase its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but with a different position of the trifluoromethyl group.
2-(3-(methylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(fluoromethyl)phenyl)acetamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide lies in its combination of functional groups. The presence of both the benzylsulfonyl and trifluoromethyl groups provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O3S/c25-24(26,27)18-9-6-10-19(13-18)28-23(30)15-29-14-22(20-11-4-5-12-21(20)29)33(31,32)16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZAVUSKECVCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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